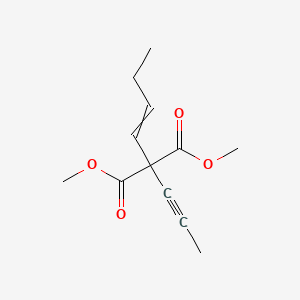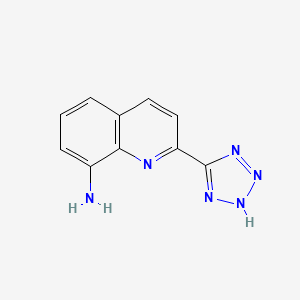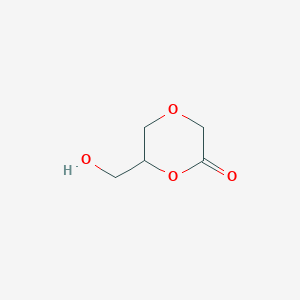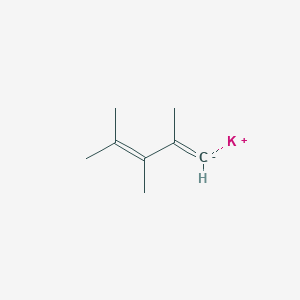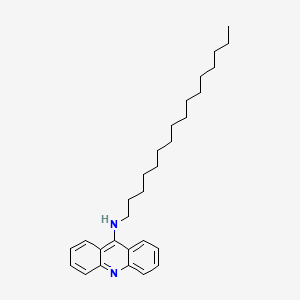
N-Hexadecylacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecylacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by a long hexadecyl chain attached to the acridine moiety, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylacridin-9-amine typically involves the reaction of acridine with hexadecylamine. One common method is the Ullmann reaction, where N-phenylanthranilic acid is first prepared and then cyclized to form 9-chloroacridine. This intermediate is then reacted with hexadecylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted acridine compounds.
Aplicaciones Científicas De Investigación
N-Hexadecylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and bacteria.
Industry: Utilized in the development of dyes and fluorescent materials for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of N-Hexadecylacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The long hexadecyl chain enhances the compound’s ability to penetrate cell membranes and reach its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with similar DNA intercalating properties.
9-Aminoacridine: A derivative with a shorter alkyl chain, used in similar applications but with different pharmacokinetic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-Hexadecylacridin-9-amine is unique due to its long hexadecyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This property distinguishes it from other acridine derivatives and may contribute to its enhanced biological activity and potential therapeutic applications .
Propiedades
Número CAS |
106871-52-7 |
|---|---|
Fórmula molecular |
C29H42N2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
N-hexadecylacridin-9-amine |
InChI |
InChI=1S/C29H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-29-25-20-15-17-22-27(25)31-28-23-18-16-21-26(28)29/h15-18,20-23H,2-14,19,24H2,1H3,(H,30,31) |
Clave InChI |
IWNVHASLHDOVLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



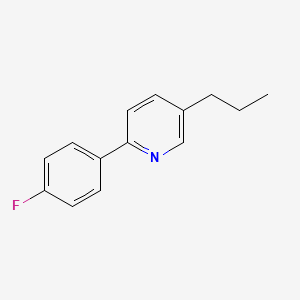
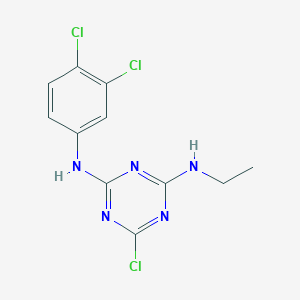

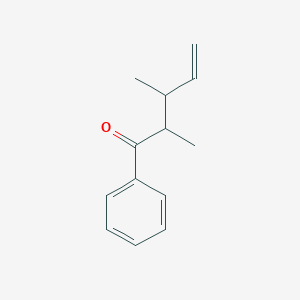

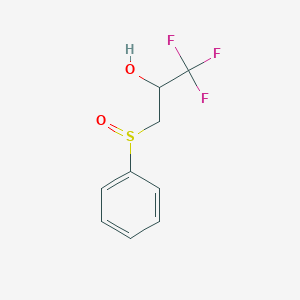
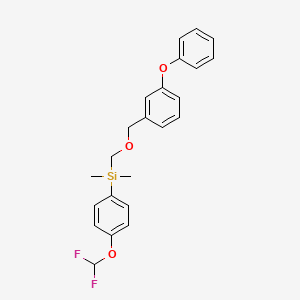
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
